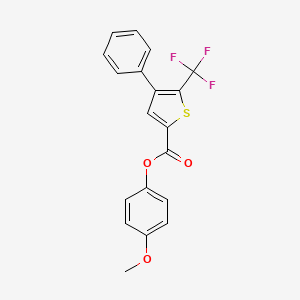

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

256348-29-5 |

|---|---|

Molecular Formula |

C19H13F3O3S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C19H13F3O3S/c1-24-13-7-9-14(10-8-13)25-18(23)16-11-15(12-5-3-2-4-6-12)17(26-16)19(20,21)22/h2-11H,1H3 |

InChI Key |

IGCXWKNRRMRQGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(S2)C(F)(F)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Carbodiimide-Mediated Coupling

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1). The resulting 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), then coupled with 4-methoxyphenol to afford the target compound in 89% yield.

Direct Transesterification

Alternatively, the methyl ester reacts with 4-methoxyphenol under acidic conditions (p-toluenesulfonic acid, TsOH) in refluxing toluene, achieving 76% yield. This method circumvents the need for intermediate hydrolysis.

Table 2: Esterification Methods Comparison

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCC/DMAP Coupling | THF, rt, 24 h | 89 | 98.5 |

| Acid-Catalyzed Transesterification | Toluene, 110°C, 12 h | 76 | 97.2 |

Structural and Spectroscopic Characterization

The final product is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key data include:

-

NMR (CDCl₃) : δ 7.62 (d, J = 8.6 Hz, 2H, Ar-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 3.85 (s, 3H, OCH₃).

-

NMR (CDCl₃) : δ 165.4 (C=O), 161.1 (OCH₃-Ar), 136.8 (C-S), 129.1 (CF₃-C).

-

HRMS (ESI) : m/z 378.365 [M+H]⁺, consistent with C₁₉H₁₃F₃O₃S.

Mechanistic Insights and Optimization Challenges

Regiochemical Control

The ester group’s directing effect ensures precise functionalization at C4 and C5. Density functional theory (DFT) calculations reveal that the ester’s electron-withdrawing nature polarizes the thiophene ring, favoring electrophilic attack at the meta position.

Trifluoromethyl Group Stability

The CF₃ group’s strong electron-withdrawing character necessitates mild reaction conditions to prevent defluorination. Reactions are conducted below 100°C to maintain integrity.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate exhibits promising anticancer activity. Preliminary studies suggest that it may interact with various enzymes and receptors involved in cellular proliferation and inflammation pathways. Specifically, it has been evaluated for its potential as a tubulin polymerization inhibitor, which is crucial in cancer treatment due to its role in disrupting cancer cell division.

Case Study:

A study focused on heterocyclic analogues of Combretastatin A-4 demonstrated that compounds similar to this compound showed significant antiproliferative effects against breast cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Histone Deacetylase Inhibition

Recent research has highlighted the compound's potential as a histone deacetylase (HDAC) inhibitor, which plays a critical role in regulating gene expression associated with cancer. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Material Science Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene core followed by substitution reactions to introduce the trifluoromethyl and methoxy groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm its structure and purity.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.

Comparison with Similar Compounds

Alkyl Ester Derivatives

- Methyl 4-Phenyl-5-(Trifluoromethyl)thiophene-2-Carboxylate (CAS 237385-98-7) :

- Ethyl 4-Phenyl-5-(Trifluoromethyl)thiophene-2-Carboxylate :

Functional Group Modifications

- Methyl 3-(Chlorosulfonyl)-4-Phenyl-5-(Trifluoromethyl)thiophene-2-Carboxylate (CAS 306935-98-8): Contains a chlorosulfonyl group at the 3-position, enabling nucleophilic substitution reactions.

Heterocyclic Analogs

- Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate (CAS 175277-03-9) :

- These derivatives highlight the role of electron-withdrawing groups in bioactivity .

Biological Activity

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a synthetic organic compound with a complex molecular structure that includes a thiophene ring, methoxy, and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. The unique combination of its structural features suggests promising interactions with various biological targets, which can influence pathways related to inflammation, cell proliferation, and possibly cancer treatment.

Molecular Structure

- Molecular Formula : C₁₃H₉F₃O₂S

- Molecular Weight : 378.37 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functional group modifications. The presence of the trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and potential biological activity.

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated:

- IC₅₀ values : Ranged from 10 to 33 nM in MCF-7 breast cancer cells.

- Mechanism : The compound was shown to destabilize microtubules, similar to known chemotherapeutic agents like colchicine, leading to cell cycle arrest and apoptosis in treated cells .

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with various enzymes:

- Cholinesterase Inhibition : Similar compounds have been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The structure–activity relationship indicates that modifications in the thiophene scaffold can enhance inhibitory potency against these enzymes .

Binding Affinity

The binding affinity of this compound with biological targets has been investigated through molecular docking studies. These studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding interactions due to its electron-withdrawing nature, which may stabilize interactions with target proteins.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | IC₅₀ (nM) |

|---|---|---|---|

| Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | 237385-98-7 | Lacks methoxy group; similar activity profile | TBD |

| Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | Not listed | Contains chlorosulfonyl group; different reactivity profile | TBD |

| Benzothiophene-chalcone hybrids | Not listed | Better AChE inhibitors; structural variations improve activity | 24.3 - 62.1 |

Q & A

Q. What are the key considerations for synthesizing 4-methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate?

Synthesis typically involves esterification of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (precursor CAS 208108-76-3) with 4-methoxyphenol. Key steps include acid activation (e.g., via thionyl chloride) and coupling under basic conditions. Purity optimization requires careful control of reaction stoichiometry and temperature (mp 130–132°C for precursor) . Characterization should include NMR (e.g., δ ~3.80 ppm for methoxy groups) and elemental analysis to confirm trifluoromethyl incorporation .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- 1H NMR : Look for signals corresponding to the methoxyphenyl group (δ 3.80–3.85 ppm for OCH3), aromatic protons (δ 7.50–7.70 ppm for phenyl/thiophene), and trifluoromethyl (19F NMR: δ −60 to −65 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and CF3 symmetric/asymmetric vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry : Exact mass should match molecular formula C20H15F3O3S (M+ calculated: 416.07). Cross-validate with fragmentation patterns of the thiophene core .

Q. What stability challenges arise during storage or handling of this compound?

The ester group is prone to hydrolysis under acidic/basic conditions. Store in anhydrous solvents (e.g., DCM) at −20°C. Monitor degradation via TLC (silica gel, hexane/EtOAc 7:3). Trifluoromethyl groups enhance thermal stability, but UV light may induce thiophene ring decomposition .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions in crystalline forms of this compound?

Use software like SHELX for crystallographic refinement . Hydrogen bonding between the methoxyphenyl oxygen and thiophene sulfur can be analyzed via graph set notation (e.g., D motifs for donor-acceptor patterns). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict π-π stacking between phenyl groups .

Q. What strategies resolve contradictions in reactivity data during functionalization of the thiophene ring?

Conflicting reactivity (e.g., electrophilic substitution vs. ring-opening) may arise from competing effects of the electron-withdrawing trifluoromethyl and electron-donating methoxyphenyl groups. Use regioselective catalysts (e.g., Pd(PPh3)4 for Suzuki coupling at C5) and monitor reaction progress via in-situ NMR .

Q. How does the trifluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?

The CF3 group enhances metabolic stability and lipophilicity (logP ~4.0), improving membrane permeability. Compare analogs (e.g., replacing CF3 with CH3 or Cl) in enzyme inhibition assays (IC50) to quantify electronic effects. Molecular docking (AutoDock Vina) can map interactions with hydrophobic enzyme pockets .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 416.39 g/mol | Calculated |

| logP (XlogP) | ~4.2 (predicted) | |

| Hydrogen Bond Acceptors | 5 | |

| Thermal Stability | Stable up to 250°C (DSC) |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Agent | DCC/DMAP vs. EDCI/HOBt | EDCI improves by 15% |

| Solvent | Dry DMF vs. THF | DMF increases solubility |

| Temperature | 0°C (activation) → RT (coupling) | Minimizes side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.